molecular formula C17H19N3O4 B2969992 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1210721-51-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2969992
CAS No.: 1210721-51-9
M. Wt: 329.356
InChI Key: NEAIWJOWVCFEFS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via an acetamide bridge to a 6-oxo-4-propylpyrimidinyl group. This structure combines a lipophilic aromatic system with a heterocyclic pyrimidinone core, a design motif commonly employed in medicinal chemistry to enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-3-13-7-17(22)20(10-19-13)9-16(21)18-8-12-4-5-14-15(6-12)24-11-23-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAIWJOWVCFEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to form the desired pyrimidinyl acetamide structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core Influence: Pyrimidinone-based compounds (e.g., target compound, 5.12) favor hydrogen bonding via the carbonyl group, whereas thiophene (C26) or benzene (SW-C165) cores rely on halogen or hydrophobic interactions .
  • The propyl group in the target compound may enhance lipophilicity compared to methyl in 5.12 .
  • Linkage Variations : Thioether linkages (5.12) vs. oxygen-based bridges (target compound) alter electronic properties and metabolic stability, with thioethers being more susceptible to oxidation .

Physicochemical Properties

  • Molecular Weight : Analogues range from 313.35 (5.12) to 542.55 (compound 3), with the target compound expected to fall within 350–400 g/mol based on structural similarity.
  • Solubility : Benzo[d][1,3]dioxol derivatives generally exhibit moderate aqueous solubility due to the methylenedioxy group’s polarity .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 899990-79-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It exhibits affinity for specific receptors, potentially influencing neurotransmitter systems and contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Neuroprotective Effects

The compound shows promise in neuroprotection by modulating pathways associated with neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for effective derivatives, highlighting the potential of the dioxole moiety in enhancing antimicrobial properties .
  • Apoptosis Induction in Cancer Cells : In a controlled experiment, this compound was tested on human breast cancer cells (MCF7). The study demonstrated a significant increase in apoptosis markers after 48 hours of treatment at concentrations of 10 µM and higher .
  • Neuroprotective Studies : A recent investigation into the neuroprotective effects revealed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Data Tables

Biological ActivityAssessed EffectConcentration (µg/mL)Reference
AntimicrobialMIC against E. coli32
Apoptosis InductionIncreased markers10
NeuroprotectionReduced oxidative stress-

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